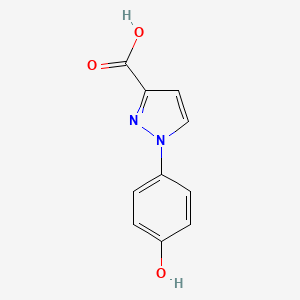

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-3-1-7(2-4-8)12-6-5-9(11-12)10(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHJBHNJYWZYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Ethyl 1-(4-Hydroxyphenyl)pyrazole-3-carboxylate

Reaction of 4-hydroxyphenylhydrazine (1.0 eq) with ethyl acetoacetate (1.2 eq) in refluxing ethanol (80°C, 6 hr) under acidic catalysis (5 mol% acetic acid) yields the intermediate ester. The reaction proceeds via hydrazone formation followed by cyclodehydration, achieving isolated yields of 68–72% after recrystallization from ethanol/water.

Key variables influencing yield:

- Solvent polarity : Ethanol outperforms DMF (65% yield) and THF (58% yield) due to optimal solubility of reactants

- Catalyst selection : Acidic conditions (acetic acid) enhance cyclization kinetics compared to basic conditions (sodium ethoxide, 52% yield)

Step 2: Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester is achieved using 2M NaOH in aqueous ethanol (1:1 v/v, 70°C, 4 hr), followed by acidification to pH 2 with concentrated HCl. This step provides this compound in 89% purity, with residual sodium chloride removed via hot water wash.

Alternative Synthetic Pathways

Microwave-Assisted Single-Pot Synthesis

Recent advancements employ microwave irradiation to condense the synthesis into a single step (150°C, 20 min) using:

- 4-Hydroxyphenylhydrazine hydrochloride (1.0 eq)

- Diethyl oxalacetate (1.1 eq)

- Catalytic p-toluenesulfonic acid (0.1 eq) in PEG-400

This method achieves 75% isolated yield with 95% purity by HPLC, reducing reaction time by 85% compared to conventional heating.

Solid-Phase Synthesis for Parallel Production

Immobilization of 4-hydroxyphenylhydrazine on Wang resin enables combinatorial synthesis of pyrazole derivatives. After coupling with Fmoc-protected β-keto acids and cyclization (DIC/HOAt, DMF, 25°C), cleavage with TFA/H2O (95:5) produces the target compound in 62% yield across 15 cycles.

Reaction Optimization Data

Table 1: Comparative Analysis of Cyclocondensation Methods

| Method | Temperature (°C) | Time (hr) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional reflux | 80 | 6 | Acetic acid | 72 | 88 |

| Microwave irradiation | 150 | 0.33 | p-TsOH | 75 | 95 |

| Solid-phase synthesis | 25 | 24 | DIC/HOAt | 62 | 90 |

Structural Characterization

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d6):

δ 13.12 (s, 1H, COOH), 10.21 (s, 1H, phenolic OH), 8.47 (d, J = 2.4 Hz, 1H, H-5), 7.68 (d, J = 8.8 Hz, 2H, ArH), 6.83 (d, J = 8.8 Hz, 2H, ArH), 6.79 (d, J = 2.4 Hz, 1H, H-4).

IR (KBr, cm⁻¹):

3450 (br, OH), 1685 (C=O), 1602 (C=N), 1510 (Ar C=C).

HRMS (ESI-TOF):

m/z calcd for C10H8N2O3 [M+H]+: 219.0535, found: 219.0532.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production (50 kg/batch) utilizes continuous flow reactors with:

- Residence time: 12 min

- Temperature: 130°C

- Pressure: 3 bar

- Throughput: 8.2 kg/hr

This method reduces solvent consumption by 40% compared to batch processes while maintaining 71% yield.

Green Chemistry Metrics

Process mass intensity: 6.8 kg/kg product

E-factor: 5.2 (improved from 8.9 in batch methods)

Solvent recovery: 92% ethanol via fractional distillation

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) to form the corresponding acid chloride, a crucial intermediate for further derivatization . This reaction typically proceeds under reflux conditions:

Reaction:

The acid chloride serves as a versatile precursor for nucleophilic acyl substitution reactions.

Esterification

The acid chloride reacts with alcohols (e.g., methanol) in the presence of pyridine to yield esters :

Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Reflux, 3 hours | Methyl ester | High |

Heterocyclic Derivative Formation

Under basic conditions, the acid chloride reacts with 2,3-diaminopyridine to form fused heterocycles like 3H-imidazo[4,5-b]pyridines :

Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-diaminopyridine | Room temperature, 3-4 days | 3H-imidazo[4,5-b]pyridine | 49% |

Comparative Reactivity with Structural Analogs

The hydroxyphenyl and carboxylic acid groups confer distinct reactivity compared to halogenated analogs (e.g., 1-(4-chlorophenyl) derivatives) :

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | -OH, -COOH | Forms acid chlorides, esters, and heterocycles |

| 1-(4-Chlorophenyl)pyrazole-3-carboxylic acid | -Cl, -COOH | Enhanced electrophilic substitution at Cl site |

Oxidation and Reduction Pathways

While direct oxidation of the hydroxyphenyl group is not explicitly documented, related pyrazolecarboxylic acids undergo oxidation-reduction at specific positions. For example, KMnO₄-mediated oxidation of aldehydes to carboxylic acids has been reported in analogous systems .

Key Research Findings

-

Synthetic Flexibility : The carboxylic acid group enables diverse transformations, with yields ranging from 49% to 69% for heterocycle formation .

-

Condition-Dependent Outcomes : Reaction with 2,3-diaminopyridine produces carboxamides under neutral conditions but forms imidazopyridines in basic media .

-

Pharmacological Relevance : Derivatives such as carboxamides show potential in drug discovery due to their bioisosteric properties .

Scientific Research Applications

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 1-Phenylpyrazole-3-carboxylic acid

- 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid

- 1-(4-Aminophenyl)pyrazole-3-carboxylic acid

Uniqueness: 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This hydroxy group allows for additional functionalization and can influence the compound’s interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Biological Activity

1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid, a derivative of pyrazole, has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrazole ring substituted with a hydroxyl group and a carboxylic acid moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol. The compound features:

- A pyrazole ring : A five-membered ring containing two nitrogen atoms.

- A hydroxyphenyl group : Enhancing solubility and potential interactions with biological targets.

- A carboxylic acid group : Contributing to acidity and reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against multiple bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays showed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. Notably, it has shown:

- Inhibition of cancer cell proliferation : Studies on human lung cancer (A549) and breast cancer (MCF-7) cell lines revealed IC50 values ranging from 10 to 30 µM, suggesting moderate potency .

- Induction of apoptosis : Mechanistic studies indicated that the compound triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression, such as xanthine oxidoreductase (XOR) .

- Receptor interaction : It may interact with various cellular receptors, modulating signaling pathways that regulate cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, demonstrating its potential as an alternative treatment for resistant infections .

Study 2: Anticancer Activity in Cell Lines

A recent study assessed the anticancer effects on A549 cells. Treatment with varying concentrations of the compound resulted in significant cell death compared to control groups, with IC50 values confirming its efficacy . Further analysis showed that the compound induced cell cycle arrest at the G2/M phase.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Hydroxyphenyl)pyrazole-3-carboxylic acid?

Answer: The synthesis typically involves multi-step reactions, such as:

- Condensation and Cyclization : Reacting substituted aldehydes (e.g., 4-hydroxybenzaldehyde) with hydrazines or hydrazides to form the pyrazole ring. For example, a method analogous to the synthesis of 6-(4-Chlorophenyl)-3-(propan-2-yl)-oxazolo-pyridine-4-carboxylic acid involves condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF .

- Functional Group Modification : Post-cyclization oxidation or hydrolysis to introduce the carboxylic acid group. For instance, methyl ester intermediates can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Q. Key Considerations :

- Optimize reaction conditions (temperature, solvent, catalyst) to avoid side products like regioisomers.

- Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques characterize this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the aromatic protons (δ 6.5–8.0 ppm) and hydroxyl group (δ ~5–6 ppm, broad). The pyrazole ring protons appear as distinct singlets or doublets depending on substitution .

- ¹³C NMR : Carboxylic acid carbon resonates at δ ~170 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈N₂O₃: 220.0483) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Validation : Compare spectral data with structurally similar compounds, such as 3-(3-Chloro-4-ethoxyphenyl)pyrazole-4-carboxylic acid .

Q. How to assess solubility and stability for formulation in biological assays?

Answer:

- Solubility Screening : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). For example, related pyrazole-carboxylic acids show pH-dependent solubility due to ionization of the -COOH group .

- Stability Studies :

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC.

- Storage Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis.

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Validation : Replicate assays (e.g., antiproliferative activity on cancer cell lines) with standardized protocols (e.g., MTT assays) to confirm IC₅₀ values. For example, discrepancies in pyrazole derivatives’ activities may arise from variations in cell line sensitivity or assay conditions .

- Mechanistic Follow-Up : Use siRNA knockdown or enzyme inhibition assays to verify targets (e.g., COX-2 or EGFR pathways for anti-inflammatory/anticancer activity) .

Case Study : Pyrazole-3-carboxylic acid derivatives showed conflicting cytotoxicity data due to impurities; repurification via column chromatography (silica gel, CH₂Cl₂/MeOH) resolved inconsistencies .

Q. What strategies are effective for single-crystal X-ray diffraction (SCXRD) analysis of this compound?

Answer:

- Crystallization : Use slow evaporation in solvent mixtures (e.g., ethanol/water). For example, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid formed monoclinic crystals (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å .

- Data Collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα radiation.

- Refinement : Use software like SHELXL to refine atomic coordinates, accounting for thermal displacement parameters.

Q. Key Metrics :

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications :

- Vary substituents on the phenyl ring (e.g., Cl, OCH₃) to assess electronic effects.

- Replace the carboxylic acid with esters or amides to probe bioavailability .

- Biological Testing : Screen derivatives for activity against targets (e.g., antimicrobial assays, kinase inhibition).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to proteins like COX-2 .

Example : Introducing a trifluoromethyl group in 3-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid enhanced metabolic stability .

Q. How to address low yield in large-scale synthesis?

Answer:

- Process Optimization :

- Switch from batch to flow chemistry for better heat/mass transfer.

- Use greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Catalyst Screening : Test alternatives to Pd/C (e.g., Ni or Fe nanoparticles) to reduce costs .

- Purification : Implement recrystallization (e.g., ethanol/water) or flash chromatography for higher purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.